molecular formula C11H14N4O4S B2921561 3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-31-5

3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2921561
CAS RN: 1798680-31-5
M. Wt: 298.32
InChI Key: BYEIHNDTYUKKQQ-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a heterocyclic compound that contains nitrogen and sulfur . It belongs to the family of thiazolidin-2,4-diones (TZD), which are known for their wide range of biological activities . The TZD moiety plays a central role in the biological functioning of several essential molecules .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used often involve functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of the thiazolidine-2,4-dione scaffold consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .


Chemical Reactions Analysis

The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring , which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

Pyrrolidine derivatives, such as the one , have shown potential as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Biological Activity Enhancement

The presence of a thiazolidine ring in the compound can enhance its pharmacological properties . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Anticancer Activity

Thiazolidine derivatives have shown varied biological properties, including anticancer activity . The presence of sulfur in these compounds enhances their pharmacological properties, making them useful in the synthesis of valuable organic combinations .

Antimicrobial Activity

Thiazolidine derivatives, such as the compound , have also demonstrated antimicrobial activity . This makes them potentially valuable in the development of new antimicrobial drugs .

Anti-inflammatory Activity

Another potential application of thiazolidine derivatives is in the treatment of inflammation . These compounds have shown anti-inflammatory activity, which could be harnessed in the development of new anti-inflammatory medications .

properties

IUPAC Name

3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEIHNDTYUKKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)N3CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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